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Introduction
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant

small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It operates

through a mechanism of methylthioadenosine (MTA)-cooperative inhibition, selectively

targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase

(MTAP) gene.[1][3][4][5][6] This genetic alteration, present in approximately 10-15% of all

human cancers, leads to an accumulation of MTA within the tumor cells.[1][3][7] AMG 193

capitalizes on this by preferentially binding to the MTA-PRMT5 complex, thereby inducing

synthetic lethality in MTAP-deleted tumors while sparing normal tissues.[3][4][8] This report

provides a detailed overview of the initial clinical trial results from the first-in-human phase 1

study of AMG 193 (NCT05094336).[3][5][6]

Mechanism of Action: MTA-Cooperative PRMT5
Inhibition
PRMT5 is an enzyme that plays a crucial role in various cellular processes, including RNA

splicing, gene expression, and DNA damage repair, by catalyzing the symmetric dimethylation

of arginine residues on histone and non-histone proteins.[3][7] In MTAP-deleted cancer cells,

the accumulation of MTA leads to partial inhibition of PRMT5.[3][4] AMG 193 exploits this

vulnerability by binding to the MTA-bound PRMT5, leading to complete and selective inhibition
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of its methyltransferase activity.[3] This enhanced inhibition disrupts essential cellular functions,

ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[3] Preclinical

studies have shown that this targeted approach avoids the dose-limiting myelosuppression

associated with first-generation, non-selective PRMT5 inhibitors.[4]
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AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells

Clinical Trial Design and Methodology
The initial clinical data for AMG 193 comes from a Phase 1/1b/2, multicenter, open-label, first-

in-human study (NCT05094336), also known as MTAPESTRY 101.[3][5][6][9]
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Study Objectives:

Primary: To assess the safety and tolerability of AMG 193 monotherapy and to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5][6]

Secondary: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG

193, and to evaluate its preliminary anti-tumor activity.[5][6]

Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed,

advanced or metastatic solid tumors harboring an MTAP deletion.[3] Patients were required to

have measurable disease as per RECIST v1.1 criteria.[3]

Dose Escalation and Expansion: The study employed a dose-exploration and dose-expansion

design. In the dose-exploration phase, patients received AMG 193 orally at doses ranging from

40 mg to 1600 mg once daily (QD) or 600 mg twice daily (BID) in 28-day cycles.[1][3][10] The

MTD was determined to be 1200 mg QD.[1][10] The dose-expansion phase further evaluated

the safety and efficacy at active and tolerable doses.[3]
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AMG 193 demonstrated a favorable safety profile with no clinically significant

myelosuppression, a common toxicity of earlier PRMT5 inhibitors.[1][4][8] The most frequently

reported treatment-related adverse events (TRAEs) were primarily low-grade and manageable.

Adverse Event (AE) Frequency

Nausea 48.8%

Fatigue 31.3%

Vomiting 30.0%

Data from the dose exploration phase as of May

23, 2024.[1]

Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included

nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1] The MTD was

established at 1200 mg once daily.[1][10] Notably, preliminary findings suggest that food does

not significantly impact the exposure to AMG 193, which may help in managing nausea and

vomiting.[3]

Efficacy
Encouraging anti-tumor activity was observed across a range of MTAP-deleted solid tumors.[1]

At the active and tolerable doses of 800 mg QD, 1200 mg QD, or 600 mg BID, the objective

response rate (ORR) was 21.4% (95% CI 10.3% to 36.8%) among 42 efficacy-assessable

patients.[1]
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Tumor Type
Best Overall Response (n=76 at active
doses)

Non-Small Cell Lung Cancer (NSCLC) (n=17)
2 confirmed PRs, 3 unconfirmed PRs, 6 SD, 3

PD, 3 NE

Pancreatic Ductal Adenocarcinoma (PDAC)

(n=23)

2 confirmed PRs, 3 unconfirmed PRs, 4 SD, 8

PD, 6 NE

Biliary Tract Cancer (n=19) 2 confirmed PRs, 8 SD, 3 PD, 6 NE

Esophageal/Gastric Cancer (n=6) 1 confirmed PR, 1 unconfirmed PR, 2 SD, 2 PD

PR: Partial Response, SD: Stable Disease, PD:

Progressive Disease, NE: Not Evaluable. Data

presented at the 2024 ESMO Congress.[3]

The median duration of response was 8.3 months, and the median duration of disease control

was 9.2 months in the dose-exploration phase.[3] Responses were noted to occur as early as 8

weeks or as late as 16 weeks, indicating the potential for delayed responses.[3]

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analysis revealed that the mean exposure to AMG 193 increased in a dose-

proportional manner up to 1200 mg.[1][3] The half-life of approximately 13 hours supports

once-daily dosing.[3]

Pharmacodynamic assessments confirmed target engagement. At doses of 480 mg and higher,

complete inhibition of PRMT5 was observed in paired tumor biopsies, as evidenced by a

reduction in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity.[1][3]

Furthermore, a strong correlation was observed between anti-tumor activity and reductions in

circulating tumor DNA (ctDNA).[3] Complete ctDNA clearance was seen at doses of 480 mg or

higher.[3] Among patients with stable disease, 83% (33 out of 40) had a greater than 50%

reduction in their ctDNA, and all 9 patients who achieved a partial response had a greater than

90% reduction.[3] These findings suggest that disease stabilization was a direct result of AMG

193's anti-tumor activity.[3]
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Transcriptomic analysis of paired biopsies revealed that AMG 193 treatment led to cell cycle

arrest, attenuation of the DNA damage response, and an increase in alternative splicing

events, particularly intron retention, consistent with its mechanism of action.[3]

Conclusion
The initial clinical trial results for AMG 193 are promising, demonstrating a manageable safety

profile and encouraging anti-tumor activity in patients with a variety of MTAP-deleted solid

tumors. The MTA-cooperative inhibition of PRMT5 represents a novel and selective therapeutic

strategy. The observed correlation between ctDNA clearance and clinical response further

validates the drug's mechanism of action and provides a potential biomarker for treatment

response. Ongoing and future studies will further delineate the role of AMG 193, both as a

monotherapy and in combination with other anti-cancer agents, in this patient population with a

high unmet medical need.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/publication/384147497_First-in-human_study_of_AMG_193_an_MTA-cooperative_PRMT5_inhibitor_in_patients_with_MTAP-deleted_solid_tumors_results_from_phase_1_dose_exploration
https://www.benchchem.com/product/b1663846#initial-clinical-trial-results-for-amg-193
https://www.benchchem.com/product/b1663846#initial-clinical-trial-results-for-amg-193
https://www.benchchem.com/product/b1663846#initial-clinical-trial-results-for-amg-193
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663846?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

